molecular formula C21H18Cl2O4 B5165410 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5165410
M. Wt: 405.3 g/mol
InChI Key: KPRJRYBKHAKXSW-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with butyl, chloro, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Substitution Reactions: The introduction of the butyl and chloro groups can be achieved through electrophilic aromatic substitution reactions. For instance, butylation can be performed using butyl halides in the presence of a Lewis acid catalyst.

    Etherification: The attachment of the 2-(4-chlorophenyl)-2-oxoethoxy group involves an etherification reaction, where the chromen-2-one derivative reacts with 4-chlorophenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-6-chloro-2H-chromen-2-one: Lacks the 2-(4-chlorophenyl)-2-oxoethoxy group, which may result in different chemical and biological properties.

    7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one: Lacks the butyl group, which could affect its reactivity and interactions.

Uniqueness

4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O4/c1-2-3-4-14-9-21(25)27-19-11-20(17(23)10-16(14)19)26-12-18(24)13-5-7-15(22)8-6-13/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRJRYBKHAKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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